

Spectroscopic and Analytical Profile of N-Methylmescaline Hydrochloride: A Technical Guide

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Compound of Interest

Compound Name: *N-Methylmescaline hydrochloride*

Cat. No.: *B1201431*

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This technical guide provides a comprehensive overview of the spectroscopic data for N-Methylmescaline, with a focus on its hydrochloride salt. Due to the limited availability of specific experimental data for the hydrochloride form in publicly accessible literature, this document presents available data for the free base, N-Methylmescaline, and discusses the expected spectral characteristics for the hydrochloride salt based on established principles of organic spectroscopy. General experimental protocols for obtaining the described spectroscopic data are also provided.

Chemical Structure and Properties

N-Methylmescaline is a phenethylamine derivative and a naturally occurring alkaloid found in certain cacti, such as Peyote (*Lophophora williamsii*)^[1]. As a secondary amine, it readily forms a hydrochloride salt upon reaction with hydrochloric acid. This salt form generally exhibits increased water solubility and crystallinity compared to the free base.

Table 1: Chemical and Physical Properties of N-Methylmescaline and its Hydrochloride Salt

Property	N-Methylmescaline (Free Base)	N-Methylmescaline Hydrochloride
Chemical Formula	C ₁₂ H ₁₉ NO ₃	C ₁₂ H ₁₉ NO ₃ • HCl[2]
Molecular Weight	225.29 g/mol [3]	261.75 g/mol
CAS Number	4838-96-4[1]	6308-81-2[2]
Appearance	-	Crystalline solid[4]

Spectroscopic Data

This section details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for N-Methylmescaline.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Specific experimental ¹H and ¹³C NMR data for **N-Methylmescaline hydrochloride** are not readily available in the reviewed literature. However, based on the general principles of NMR spectroscopy for amine salts, the following characteristics can be expected in comparison to the free base.

Upon protonation of the nitrogen atom to form the hydrochloride salt, the electron density around the neighboring protons and carbons is reduced. This deshielding effect results in a downfield shift (higher ppm values) for the signals of the N-methyl group and the adjacent methylene groups in both ¹H and ¹³C NMR spectra[5].

Table 2: Predicted ¹H NMR Spectral Characteristics for **N-Methylmescaline Hydrochloride**

Protons	Predicted Chemical Shift (ppm)	Multiplicity	Notes
Ar-H	~6.5	s	Aromatic protons.
O-CH ₃ (para)	~3.8	s	Methoxy group protons.
O-CH ₃ (meta)	~3.8	s	Methoxy group protons.
Ar-CH ₂ -	~2.8	t	Methylene protons adjacent to the aromatic ring.
-CH ₂ -N	~3.0	t	Methylene protons adjacent to the nitrogen. Expected to be shifted downfield compared to the free base.
N-CH ₃	~2.5	s	N-methyl protons. Expected to be significantly shifted downfield compared to the free base.
NH ₂ ⁺	Broad singlet	s	Proton on the positively charged nitrogen. Often exchanges with solvent protons.

Table 3: Predicted ¹³C NMR Spectral Characteristics for **N-Methylmescaline Hydrochloride**

Carbon	Predicted Chemical Shift (ppm)	Notes
C-O (para)	~153	Aromatic carbon attached to the para-methoxy group.
C-O (meta)	~137	Aromatic carbons attached to the meta-methoxy groups.
C-CH ₂	~133	Quaternary aromatic carbon.
Ar-CH	~106	Aromatic carbons bearing a proton.
O-CH ₃ (para)	~60	Carbon of the para-methoxy group.
O-CH ₃ (meta)	~56	Carbons of the meta-methoxy groups.
Ar-CH ₂ -	~34	Methylene carbon adjacent to the aromatic ring.
-CH ₂ -N	~51	Methylene carbon adjacent to the nitrogen. Expected to be shifted downfield.
N-CH ₃	~36	N-methyl carbon. Expected to be shifted downfield.

Infrared (IR) Spectroscopy

The IR spectrum of **N-Methylmescaline hydrochloride** is expected to show characteristic absorptions for a secondary amine salt. The most significant feature would be a broad and strong absorption band in the region of 3000-2700 cm⁻¹, which is attributed to the stretching vibration of the N-H⁺ bond[6]. This broadness is a result of hydrogen bonding. Other characteristic peaks would include C-H stretching of the aromatic ring, alkyl groups, and methoxy groups, as well as C=C stretching of the aromatic ring.

Table 4: Expected Infrared Absorption Bands for **N-Methylmescaline Hydrochloride**

Functional Group	Absorption Range (cm ⁻¹)	Intensity	Notes
N-H ⁺ Stretch	3000 - 2700	Strong, Broad	Characteristic of a secondary amine salt[6].
C-H Stretch (Aromatic)	3100 - 3000	Medium	
C-H Stretch (Alkyl)	3000 - 2850	Medium	
C=C Stretch (Aromatic)	1600 - 1450	Medium to Weak	
C-O Stretch (Aryl Ether)	1250 - 1000	Strong	
N-H ⁺ Bend	1625 - 1560	Medium	

Mass Spectrometry (MS)

Mass spectrometry of N-Methylmescaline is typically performed using Gas Chromatography-Mass Spectrometry (GC-MS) on the free base due to the non-volatile nature of the hydrochloride salt. During GC-MS analysis, the sample is vaporized, and the hydrochloride salt would either decompose or be analyzed as the free base. The electron ionization (EI) mass spectrum of N-Methylmescaline is characterized by a molecular ion peak and several key fragment ions.

The primary fragmentation pathway involves the cleavage of the C-C bond beta to the nitrogen atom, leading to the formation of a stable iminium ion.

Table 5: Major Fragments in the Mass Spectrum of N-Methylmescaline (Free Base)

m/z	Ion Structure	Fragmentation Pathway
225	$[\text{C}_{12}\text{H}_{19}\text{NO}_3]^+$	Molecular Ion (M^+)
58	$[\text{CH}_2=\text{NHCH}_3]^+$	Beta-cleavage, formation of the iminium ion (base peak).
167	$[\text{M} - \text{C}_2\text{H}_5\text{N}]^+$	Loss of the ethylamine side chain.
182	$[\text{M} - \text{CH}_3\text{-NH}_2]^+$	Loss of the N-methylamino group.

Experimental Protocols

The following are general protocols for obtaining the spectroscopic data discussed. Specific parameters may need to be optimized for the particular instrument and sample.

NMR Spectroscopy

- **Sample Preparation:** Dissolve approximately 5-10 mg of **N-Methylmescaline hydrochloride** in a suitable deuterated solvent (e.g., D_2O , CD_3OD , or DMSO-d_6) in an NMR tube. The choice of solvent can affect the chemical shifts.
- **Instrumentation:** A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution.
- **Acquisition:**
 - ^1H NMR: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 90° pulse, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
 - ^{13}C NMR: Acquire a proton-decoupled carbon spectrum. A larger number of scans and a longer relaxation delay may be necessary due to the lower natural abundance of ^{13}C and longer relaxation times.

IR Spectroscopy

- **Sample Preparation (KBr Pellet):** Mix a small amount of **N-Methylmescaline hydrochloride** (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press[7].
- **Instrumentation:** A Fourier-Transform Infrared (FT-IR) spectrometer.
- **Acquisition:** Record the spectrum in the mid-infrared range (typically 4000-400 cm^{-1}). A background spectrum of the empty sample compartment should be recorded and subtracted from the sample spectrum.

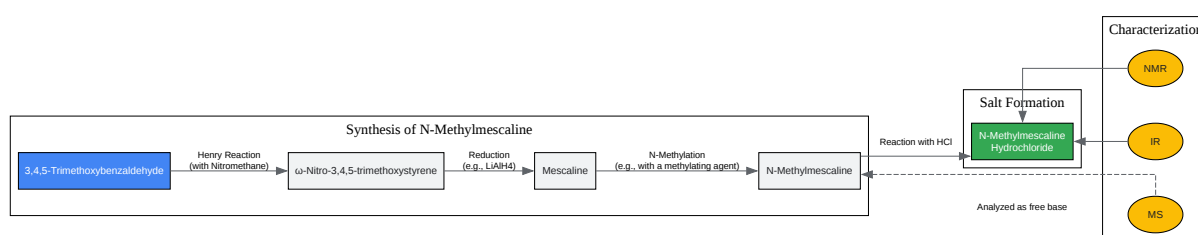
GC-MS

- **Sample Preparation:** For the analysis of the free base, dissolve a small amount of N-Methylmescaline in a volatile organic solvent such as methanol or ethyl acetate. If starting with the hydrochloride salt, it may need to be neutralized with a base and extracted into an organic solvent. The typical concentration for GC-MS analysis is around 10 $\mu\text{g/mL}$ [8].
- **Instrumentation:** A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.
- **GC Conditions:**
 - **Column:** A non-polar or medium-polarity capillary column (e.g., DB-5ms).
 - **Injector Temperature:** Typically 250-280 $^{\circ}\text{C}$.
 - **Oven Program:** A temperature gradient program is used to separate the components of the sample. For example, start at 100 $^{\circ}\text{C}$, hold for 1 minute, then ramp to 280 $^{\circ}\text{C}$ at 10 $^{\circ}\text{C/min}$.
- **MS Conditions:**
 - **Ionization Mode:** Electron Ionization (EI) at 70 eV.
 - **Mass Range:** Scan from m/z 40 to 500.

Visualizations

Synthesis Workflow

The following diagram illustrates a general synthetic route to N-Methylmescaline, which can then be converted to the hydrochloride salt. The synthesis of mescaline and its derivatives often starts from 3,4,5-trimethoxybenzaldehyde.

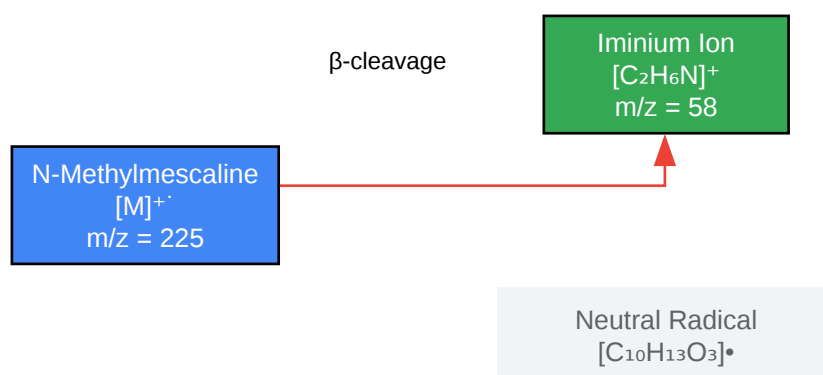


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Caption: Synthetic pathway and characterization of **N-Methylmescaline hydrochloride**.

Mass Spectrometry Fragmentation

This diagram illustrates the key fragmentation pathway of N-Methylmescaline in an EI-mass spectrometer.



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Caption: Primary fragmentation of N-Methylmescaline in Mass Spectrometry.

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